![molecular formula C19H21ClN2O2 B5752684 4-[(4-CHLOROPHENOXY)METHYL]-N~1~-PIPERIDINOBENZAMIDE](/img/structure/B5752684.png)
4-[(4-CHLOROPHENOXY)METHYL]-N~1~-PIPERIDINOBENZAMIDE
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Overview
Description
4-[(4-CHLOROPHENOXY)METHYL]-N~1~-PIPERIDINOBENZAMIDE is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenoxy group and a piperidinobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-CHLOROPHENOXY)METHYL]-N~1~-PIPERIDINOBENZAMIDE typically involves the reaction of 4-chlorophenol with chloromethyl methyl ether to form 4-(chloromethyl)phenol. This intermediate is then reacted with piperidine and benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or acetonitrile and catalysts like sulfuric chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors where the reactants are stirred and heated to specific temperatures, typically between 20-65°C. The reaction is monitored to ensure high yield and purity, often exceeding 98% .
Chemical Reactions Analysis
Types of Reactions
4-[(4-CHLOROPHENOXY)METHYL]-N~1~-PIPERIDINOBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorobenzoic acid derivatives, while reduction could produce chlorophenylmethanol derivatives .
Scientific Research Applications
4-[(4-CHLOROPHENOXY)METHYL]-N~1~-PIPERIDINOBENZAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(4-CHLOROPHENOXY)METHYL]-N~1~-PIPERIDINOBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. This inhibition leads to increased levels of acetylcholine, which can enhance neurotransmission and improve cognitive functions . Additionally, the compound may interact with other molecular targets, such as ion channels and receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenoxy)-N-methyl-1-propanamine: Shares a similar chlorophenoxy group but differs in its amine structure.
5-[(4-Chlorophenoxy)-Methyl]-1,3,4-Oxadiazole-2-Thiol: Contains a chlorophenoxy group and an oxadiazole ring, used for its antibacterial and enzyme inhibitory activities.
Uniqueness
4-[(4-CHLOROPHENOXY)METHYL]-N~1~-PIPERIDINOBENZAMIDE is unique due to its combination of a chlorophenoxy group and a piperidinobenzamide moiety, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase and potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
4-[(4-chlorophenoxy)methyl]-N-piperidin-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-8-10-18(11-9-17)24-14-15-4-6-16(7-5-15)19(23)21-22-12-2-1-3-13-22/h4-11H,1-3,12-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKXUKVCHCGKBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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